1,3-Distearin
Description
Significance of Diacylglycerols in Biochemical and Material Sciences
Diacylglycerols hold significant importance in both biochemical and material sciences. In biochemistry, DAGs are recognized as crucial intermediates in lipid metabolism, playing roles in the synthesis of triglycerides (TAGs) for energy storage and phospholipids (B1166683), which are essential components of cellular membranes. nih.govelifesciences.orgnih.gov Beyond their structural and storage roles, DAGs function as key signaling molecules. nih.govelifesciences.orgpnas.orgmdpi.com They are involved in numerous cellular processes, including signal transduction pathways, where they can recruit effector proteins such as protein kinase C (PKC) to cellular membranes. pnas.org The specific composition of fatty acid chains in DAGs can influence their interaction with proteins and affect cellular dynamics. elifesciences.orgpnas.org Research highlights the tight regulation of DAG production and breakdown, underscoring their critical role in cellular homeostasis. elifesciences.org
In material sciences, the properties of diacylglycerols, influenced by their fatty acid composition and structure, make them valuable in various applications. Their amphiphilic nature, possessing both hydrophilic (glycerol backbone) and hydrophobic (fatty acid chains) regions, contributes to their utility as emulsifiers and stabilizers in different formulations. ontosight.ai The physical properties, such as melting point, are dictated by the fatty acid chain length and saturation, allowing for diverse applications based on desired physical states.
Isomeric Forms of Distearin (e.g., 1,2-Distearin and 1,3-Distearin) in Research
Distearin exists in different isomeric forms based on the positions of the two stearic acid residues on the glycerol (B35011) backbone. The primary isomers studied are 1,2-Distearin and this compound.
1,2-Distearin: In this isomer, the two stearic acid chains are attached to the sn-1 and sn-2 positions of the glycerol molecule. ontosight.aicaymanchem.com Due to the asymmetry of the sn-2 position, 1,2-Distearin can exist as enantiomers (sn-1,2 and sn-2,3) or as a racemic mixture (rac-1,2-Distearin). caymanchem.comsigmaaldrich.com
This compound: This isomer has the two stearic acid chains esterified at the sn-1 and sn-3 positions of the glycerol backbone. caymanchem.comsapphire-usa.com This structure is symmetrical.
Research involving distearin isomers often focuses on their separation, characterization, and interconversion. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), have been employed to separate 1,2- and this compound isomers, which can be challenging due to their structural similarity. researchgate.netresearchgate.net Studies have investigated the relative stability of these isomers, with the 1,3-isomer generally considered more stable. researchgate.netrsc.org Acyl migration, the movement of fatty acyl groups between positions on the glycerol backbone, can occur under certain conditions, such as heat or in the presence of catalysts, leading to the interconversion of 1,2- and this compound and the establishment of an equilibrium mixture. researchgate.netrsc.org The ease of acyl migration and the composition of the equilibrium mixture are factors considered in the synthesis and analysis of diacylglycerols and their derivatives. rsc.org
Differences in physical properties, such as solubility, between the isomers are also subjects of research, particularly in the context of separation and purification methods. For instance, studies have noted significant differences in the solubility of 1,2- and this compound in solvents like light petroleum, which can be exploited for their separation through crystallization. rsc.org
Research findings on the properties of distearin isomers include observations on their melting behavior and solubility, as detailed in studies investigating acyl migration and separation techniques.
| Isomer | Solubility in Light Petroleum (g/l) at 35°C | Melting Point (°C) (Equilibrium Mixture) |
| 1,2-Distearin | 32 rsc.org | 68 rsc.org |
| This compound | 3.2 rsc.org | 79.3 rsc.org |
Note: The melting points provided are from a study on acyl migration equilibrium and may represent the melting point of the isolated isomer from the equilibrium mixture.
These research efforts contribute to a deeper understanding of the physical and chemical behavior of distearin isomers, which is essential for their study in biological systems and their utilization in various material science applications.
Properties
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHVBANLECCAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892302 | |
| Record name | 1,3-Distearoylglycerol | |
| Source | EPA DSSTox | |
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Molecular Weight |
625.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:0/0:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
504-40-5, 1323-83-7 | |
| Record name | 1,3-Distearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-40-5 | |
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| Record name | 1,3-Dioctadecanoylglycerol | |
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| Record name | Glyceryl distearate [NF] | |
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| Record name | Glyceryl 1,3-distearate | |
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| Record name | 1,3-Distearoylglycerol | |
| Source | EPA DSSTox | |
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| Record name | Distearic acid, diester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.963 | |
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| Record name | 2-hydroxypropane-1,3-diyl distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.266 | |
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| Record name | GLYCERYL 1,3-DISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Biocatalytic Production of Distearin
Chemical Synthesis Pathways for Distearin and Analogs
Chemical synthesis routes for diglycerides, including distearin, often involve the reaction of glycerol (B35011) or its derivatives with fatty acids or their activated forms under specific conditions. These methods typically employ catalysts and may require protection group strategies to control regioselectivity.
Reacting Carboxylic Acids with Glycidyl (B131873) Esters
One chemical pathway for preparing diglycerides involves the reaction of carboxylic acids with glycidyl esters. This method has been reported for the synthesis of diacylglycerols (DAGs) semanticscholar.org. Glycidyl esters themselves can be synthesized by reacting carboxylic acids or their salts with epichlorohydrin, often in the presence of a catalyst such as a quaternary ammonium (B1175870) salt google.comijarsct.co.in. While this reaction is described for producing glycidyl esters, the subsequent reaction with carboxylic acids to form diglycerides like distearin is a plausible chemical route, though specific details for distearin synthesis via this exact method were not extensively detailed in the provided search results.
Reacting Glycerol with Vinyl Esters of Carboxylic Acids
Another chemical synthesis approach involves the reaction of glycerol with vinyl esters of carboxylic acids. This method has been used to synthesize 1,3-dilauryolglycerol and dimyristoylglycerols semanticscholar.org. The reaction is typically carried out in the presence of a catalyst, which can include lipases in a non-aqueous medium semanticscholar.org. This transesterification reaction between glycerol and vinyl stearate (B1226849) would yield distearin, potentially with better regioselectivity towards the 1,3 isomer depending on the catalyst used.
Enzymatic Synthesis and Bioconversions of Distearin
Enzymatic synthesis, often referred to as biocatalytic production, utilizes enzymes, primarily lipases, to catalyze the formation of ester bonds. This approach is often favored due to milder reaction conditions, higher selectivity, and reduced generation of by-products compared to chemical methods nih.govmdpi.com.
Direct Esterification of Glycerol with Stearic Acid
Direct esterification of glycerol with stearic acid is a common enzymatic route for producing monostearin (B1671896) and distearin. This reaction is catalyzed by lipases and is typically carried out in organic solvents or solvent-free systems with low water content to favor esterification over hydrolysis scilit.comtandfonline.comtandfonline.comresearchgate.netchem-soc.si. Studies have investigated the effects of various factors, including solvent type, temperature, enzyme load, and reactant ratio, on the yield and selectivity of distearin production scilit.comtandfonline.comtandfonline.comchem-soc.simdpi.com. For instance, the enzymatic esterification of stearic acid and glycerol using Candida antarctica lipase (B570770) (Novozym 435) has been studied in different solvents, showing that the molar ratio of stearic acid to glycerol can influence the yield of 1,3-diacylglycerols mdpi.com.
Transesterification Using Ethyl Stearate as Acyl Donor
Transesterification, specifically glycerolysis of ethyl stearate using glycerol, is another enzymatic method for synthesizing distearin scilit.comtandfonline.comtandfonline.comresearchgate.netepa.gov. In this reaction, ethyl stearate serves as the acyl donor, transferring the stearoyl group to glycerol. This method has been reported to result in higher product yields of mono- and distearin compared to direct esterification in some cases scilit.comtandfonline.comtandfonline.comepa.gov. The choice of solvent and the presence of a small amount of water can significantly impact the reaction yield and the ratio of monostearin to distearin produced scilit.comtandfonline.comtandfonline.com. For example, using Candida antarctica lipase (Novozym 435), transesterification in n-heptane with 3% water addition yielded mono- and distearin in almost equal amounts scilit.comtandfonline.comtandfonline.com. More polar solvents like acetonitrile (B52724) or acetone (B3395972) favored monostearin formation in the transesterification mode scilit.comtandfonline.comtandfonline.com.
Catalytic Role of Lipases in Distearin Production
Lipases (EC 3.1.1.3) are key biocatalysts in the enzymatic synthesis of distearin. These enzymes naturally catalyze the hydrolysis of triglycerides but can also catalyze the reverse reactions, such as esterification and transesterification, in low-water environments nih.govmdpi.comlidsen.comscielo.br. Lipases exhibit regioselectivity, meaning they can preferentially catalyze reactions at specific positions on the glycerol molecule. Many commercially available lipases, such as Novozym 435 from Candida antarctica, are 1,3-specific, favoring the formation of 1,3-diglycerides over 1,2-diglycerides researchgate.net. This regioselectivity is particularly valuable for synthesizing specific distearin isomers. The activity and selectivity of lipases in distearin production are influenced by factors such as the type of lipase, temperature, solvent system, water activity, and substrate concentrations scilit.comtandfonline.comtandfonline.comresearchgate.netchem-soc.siscielo.br.
Data Table: Enzymatic Synthesis of Mono- and Distearin using Candida antarctica Lipase (Novozym 435)
Based on the search results scilit.comtandfonline.comtandfonline.com, the following table summarizes some findings regarding the enzymatic synthesis of mono- and distearin under different conditions:
| Reaction Type | Acyl Donor | Solvent | Water Content (%) | Temperature (°C) | Reactant Ratio (Glycerol:Acyl Donor) | Distearin Yield (%) (approx.) | Monostearin Yield (%) (approx.) | Notes |
| Direct Esterification | Stearic Acid | n-Heptane | 3 | Not specified | Not specified | Lower than Transesterification | Not specified | Transesterification gave higher yields. |
| Transesterification | Ethyl Stearate | n-Heptane | 3 | Not specified | Not specified | Significant | Significant | Produced in almost equal amounts. scilit.comtandfonline.comtandfonline.com |
| Transesterification | Ethyl Stearate | Acetonitrile | Not specified | 30 | 1:3 | 10.8 | 54.7 | Higher selectivity for monostearin. tandfonline.com |
| Transesterification | Ethyl Stearate | Acetone | Not specified | Not specified | Not specified | Lower than n-Heptane | Higher than n-Heptane | Higher selectivity for monostearin. scilit.comtandfonline.comtandfonline.com |
| Enzymatic Esterification | Stearic Acid | Ionic Liquids | Low | 30-50 | 1:15 | Lower than SCCO2 | Higher than Distearin | Conversion up to 78%. chem-soc.si |
| Enzymatic Esterification | Stearic Acid | Supercritical CO2 | Low | 70 | 1:15 | Higher than Ionic Liquids | Not specified | Conversion up to 90%. chem-soc.si |
Note: Yields are approximate and based on interpretations of the provided text snippets. Specific reaction times varied across studies.
Candida antarctica Lipase (Novozym 435) Catalysis
Candida antarctica lipase B (CALB), notably in its immobilized form known as Novozym 435, is a widely utilized and highly effective biocatalyst for the synthesis of partial glycerides, including distearin. researchgate.netscilit.comrsc.orgrsc.org Novozym 435 is an immobilized lipase produced by Novozymes, where CALB is immobilized on a macroporous resin. rsc.org This enzyme can catalyze both the direct esterification of glycerol with stearic acid and the transesterification of ethyl stearate with glycerol to produce mixtures of monostearin and distearin. researchgate.nettandfonline.comscilit.com Studies have indicated that transesterification generally results in higher product yields compared to direct esterification when using Novozym 435. researchgate.nettandfonline.com Novozym 435 has demonstrated potential 1,3-regioselectivity, favoring the formation of 1,3-diacylglycerols over 1,2-diacylglycerols in certain reactions. frontiersin.org
Regioselectivity of Lipases (e.g., 1,3-Selective Lipases for 1,3-Diacylglycerols)
Lipases exhibit regioselectivity, meaning they preferentially act on specific positions within a glycerol molecule. mdpi.com This property is crucial for controlling the synthesis of different diacylglycerol isomers, such as 1,3-distearin and 1,2-distearin. Many lipases, including some microbial lipases, are 1,3-regioselective, primarily hydrolyzing the ester bonds at the sn-1 and sn-3 positions of triglycerides. frontiersin.orgmdpi.comcsic.es This selectivity can be exploited in synthesis to favor the formation of 1,3-diacylglycerols. While Candida antarctica lipase B (Novozym 435) is often described as a non-specific lipase, studies in the context of diacylglycerol synthesis have shown a higher ratio of 1,3-DAG to 1,2-DAG, suggesting a potential for 1,3-regioselectivity under certain conditions. frontiersin.orgmdpi.com The use of 1,3-regioselective lipases in the esterification of fatty acids and glycerol, often coupled with the removal of water, has been reported for the synthesis of 1,3-DAGs with high yields and purity. frontiersin.orgcsic.es
Immobilized Enzyme Systems and Their Efficiency
Enzyme immobilization involves attaching enzymes to an inert support material, offering several advantages over free enzymes for industrial applications. seplite.comnih.govnih.gov Immobilized enzymes can be easily separated from the reaction mixture, allowing for their reuse, which is cost-effective. seplite.comnih.govsavemyexams.com Immobilization can also enhance enzyme stability against changes in temperature and pH. nih.govsavemyexams.commdpi.com Novozym 435 is a prime example of an efficient immobilized lipase biocatalyst. rsc.org The immobilization of Candida antarctica lipase B on a macroporous resin contributes to its widespread use and effectiveness in various synthesis reactions, including the production of partial glycerides. researchgate.netrsc.org Different immobilization techniques exist, including adsorption, entrapment, and covalent bonding, each with its own impact on enzyme activity and stability. seplite.comnih.govnih.gov Covalent binding is often considered effective as it forms stable bonds between the enzyme and the carrier, helping to maintain enzyme activity. seplite.commdpi.com However, challenges such as potential activity loss due to conformational changes and mass transfer limitations can still exist with immobilized enzymes, necessitating tailored immobilization protocols. nih.gov
Optimization of Enzymatic Reaction Parameters
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of enzymatic distearin synthesis. Factors such as solvent polarity, water content, reaction temperature, and time significantly influence the efficiency of lipase-catalyzed reactions. researchgate.netfishersci.benih.govmdpi.com
Influence of Solvent Polarity (e.g., n-heptane, acetonitrile, acetone)
The choice of solvent in enzymatic synthesis can significantly impact reaction yield and selectivity. researchgate.nettandfonline.comwhiterose.ac.uk For the synthesis of mono- and distearin using Candida antarctica lipase (Novozym 435), studies have investigated the use of solvents with differing polarities, such as n-heptane, acetonitrile, and acetone. researchgate.nettandfonline.com In the transesterification of ethyl stearate with glycerol catalyzed by Novozym 435, higher product yields were generally obtained in n-heptane. researchgate.nettandfonline.com More polar solvents like acetonitrile and acetone, while still allowing for high yields in transesterification, showed greater selectivity towards the formation of monostearin. researchgate.nettandfonline.com The polarity of the solvent can influence the enzyme's microenvironment and the solubility of substrates and products, thereby affecting catalytic activity and reaction equilibrium. whiterose.ac.uknih.gov
Effect of Water Content on Yield and Selectivity
Water content is a critical parameter in lipase-catalyzed esterification and transesterification reactions. While a certain amount of water is necessary for enzyme activity, excess water can shift the reaction equilibrium towards hydrolysis, reducing ester synthesis yield. tubitak.gov.trmdpi.comscienceopen.com For the Novozym 435 catalyzed synthesis of mono- and distearin in n-heptane, the addition of a specific amount of water (e.g., 3%) was found to be essential for achieving high product yields, resulting in almost equal amounts of mono- and distearin. researchgate.nettandfonline.com Optimizing initial water content is important to maintain the enzyme's conformation and high activity. scienceopen.com Procedures for water removal, such as using molecular sieves or applying vacuum, can be employed to favor esterification, although the effectiveness of these methods can vary depending on the specific reaction system. scienceopen.comdss.go.th
Enzyme Load and Acyl Donor Selection (e.g., ethyl stearate)
Enzymatic synthesis of diacylglycerols like distearin often involves lipases as biocatalysts. The efficiency of these reactions is significantly influenced by factors such as enzyme load and the choice of acyl donor.
Research has explored the use of different acyl donors for the production of DAGs. For distearin production, ethyl stearate has been reported as an acyl donor semanticscholar.orgresearchgate.net. Compared to using stearic acid directly, ethyl stearate offers benefits such as a lower melting point, lower boiling point, and higher vapor pressure uoguelph.ca. These properties can lead to lower viscosity of the synthesized products and potentially allow for lower distillation temperatures during purification uoguelph.ca. However, disadvantages of using ethyl esters include higher costs and the possibility of partial hydrolysis during enzymatic interesterification, which can increase free fatty acid content uoguelph.ca.
Studies on enzymatic preparation of mono- and distearin have utilized Candida antarctica lipase (Novozym 435) with ethyl stearate as the acyl donor researchgate.net. In n-heptane as the reaction medium, the addition of water (3%) was found to be essential for achieving high product yields, resulting in the production of both mono- and distearin in nearly equal amounts researchgate.net.
The enzyme load is a critical parameter affecting the yield and efficiency of biocatalytic reactions. Higher enzyme loads generally lead to increased conversion rates, up to a certain point where the reaction may become limited by other factors such as substrate concentration or product inhibition. Response surface methodology has been employed to optimize transesterification variables, including enzyme load, in the enzymatic preparation of lipophilic feruloylated lipids using distearin as a feruloyl acceptor nih.gov. In one study, an enzyme load of 14% was part of the optimized conditions for achieving a high ethyl ferulate conversion rate nih.gov.
Data from studies investigating the effect of enzyme load on DAG formation highlight its positive influence researchgate.netresearchgate.net. However, the optimal enzyme load is dependent on the specific reaction system, including the enzyme type, substrates, and reaction conditions.
Synthesis of Functionalized Distearin Derivatives
Functionalized distearin derivatives are synthesized to impart new or enhanced properties, often leveraging the diacylglycerol structure for various applications. Enzymatic methods are frequently employed for their selectivity and ability to handle complex molecules.
Enzymatic Transesterification for Lipophilic Feruloylated Lipids
Distearin can serve as a feruloyl acceptor in enzymatic transesterification reactions to produce lipophilic feruloylated lipids. These compounds, which are esters of ferulic acid, are of interest due to their antioxidant and UV-absorbing properties nih.govresearchgate.net.
Enzymatic transesterification of ethyl ferulate with distearin has been investigated for the synthesis of lipophilic feruloylated lipids nih.gov. This process involves the lipase-catalyzed transfer of the feruloyl group from ethyl ferulate to distearin. Under optimized conditions, high conversion rates of ethyl ferulate can be achieved, leading to the formation of feruloylated monoacylglycerols (FMAG) and feruloylated diacylglycerols (FDAG) nih.gov.
Different diacylglycerols have been compared as feruloyl acceptors in enzymatic transesterification. Distearin has been shown to be effective in enhancing the preparation of feruloylated acylglycerols nih.gov. The choice of reaction solvent, such as ionic liquids, can also significantly influence the transesterification activity and the selectivity for forming lipophilic feruloylated acylglycerols nih.govmdpi.com. For instance, using [C18MIM]PF6 as a reaction solvent resulted in high transesterification activity and excellent lipase selectivity for lipophilic FAG formation when distearin was used as an acyl donor nih.gov.
The enzymatic approach allows for the incorporation of the feruloyl moiety into the lipid structure under mild conditions, which is particularly important for heat-sensitive compounds like ferulic acid mdpi.com.
Synthesis of Branched-Chain Distearoylglycerol Analogs
The synthesis of branched-chain distearoylglycerol analogs involves modifying the stearoyl chains attached to the glycerol backbone of distearin. These structural modifications can lead to derivatives with altered biological activities.
Representative branched-chain analogues of distearin have been synthesized to study their effects on protein kinase C (PKC) activity nih.govresearchgate.netacs.orggrantome.com. This research involves substituting the straight stearoyl moieties at the sn-1 and sn-2 positions of distearin with branched-chain fatty acids, such as 8-methylstearate or 8-butylstearate nih.govresearchgate.net.
Studies have shown that substitutions with certain branched chains can significantly impact the activity of these distearoylglycerol analogs nih.gov. For example, substitution with 8-methylstearate decreased the ability of the analogs to activate PKC and compete for binding with [3H]phorbol 12,13-dibutyrate compared to distearin nih.gov. Conversely, substitutions with 8-butyl, 4-butyl, or 8-phenyl derivatives increased the activities of the resulting analogs to levels comparable to those of potent PKC activators like diolein nih.gov.
Kinetic analysis of these branched-chain analogs has provided insights into their mechanisms of action, suggesting that they can modify the affinities of PKC for essential cofactors like phosphatidylserine (B164497) and Ca2+ nih.gov. This research highlights the importance of the acyl chain structure in determining the biological activity of diacylglycerol derivatives.
Advanced Analytical and Structural Characterization of Distearin
Chromatographic Separation and Quantification Techniques
Chromatography plays a crucial role in separating distearin from complex lipid mixtures and resolving its positional isomers. Various chromatographic methods have been developed and applied for this purpose.
Supercritical Fluid Chromatography (SFC) for Isomer Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of lipid isomers, including diacylglycerols. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages such as high flow rates, lower solvent consumption compared to traditional liquid chromatography, and faster equilibration times. mdpi.comshimadzu.comchromatographyonline.com Chiral SFC-mass spectrometry (SFC-MS) methods have been developed for the separation of intact monoacylglycerol (MG) and diacylglycerol (DG) isomers. acs.orgnih.govresearchgate.net These methods have employed chiral columns, such as those based on a tris(3,5-dimethylphenylcarbamate) derivative of amylose, which can provide baseline separation of various enantiomers. acs.orgnih.govresearchgate.net While amylose-based chiral columns show some separation of MG and DG isomers, achieving high selectivity for acylglycerol classes in complex lipid extracts can be challenging and may require coupling with an achiral column to improve interclass separation. nih.gov SFC coupled with triple quadrupole mass spectrometry (SFC/MS/MS) has been used to separate and quantify regioisomers and enantiomers of triacylglycerols, and similar approaches can be applied to diacylglycerols like distearin. researchgate.netmdpi.com
High-Temperature Capillary Gas Chromatography (GC) for Mono- and Diacylglycerols
High-temperature capillary Gas Chromatography (GC) is a valuable technique for the analysis of mono- and diacylglycerols. This method is particularly useful for separating these lipids based on their carbon number and degree of unsaturation. aocs.org For the analysis of diacylglycerols by GC, derivatization is often necessary to increase their volatility. Silylation is a common derivatization method used to convert diacylglycerols into their trimethylsilyl (B98337) (TMS) or tertiary-butyldimethylsilyl (TBDMS) ether derivatives, which are more amenable to GC analysis. gerli.comcdnsciencepub.com High-temperature GC has been used to separate the trimethylsilyl ether derivatives of diacylglycerols. wordpress.com Capillary columns coated with polar cyanopropylsiloxane polymers can provide complete resolution and quantitative estimates for diacylglycerol species based on molecular weight and degree of unsaturation. cdnsciencepub.com Distearin, with a carbon number of 36, can be analyzed using high-temperature GC, often after acetylation, which increases its carbon number for chromatographic separation purposes. wordpress.com Cool on-column injection techniques can be used to prevent analyte discrimination in high-temperature GC. psu.edulcms.cz
High-Performance Liquid Chromatography (HPLC) for Lipid Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of various lipids, including diacylglycerols. gerli.comoxfordindices.com HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. oxfordindices.comshimadzu.com Normal-phase HPLC is often employed for the separation of diacylglycerols, although the acidic sites on silica-based normal-phase columns can catalyze fatty acyl group migration, complicating the analysis of regioisomers. aocs.org To address this, derivatization of the free hydroxyl group of diacylglycerols can be performed. For instance, derivatization with 2,4-dinitrophenylurethane or 2,4-difluorophenyl isocyanate can fix the stereochemistry and allow for the separation of 1,2- and 1,3-diacylglycerols. aocs.orgnih.gov Reversed-phase HPLC (RP-HPLC) has also been investigated for the separation of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols. researchgate.netnih.gov RP-HPLC typically uses a non-polar stationary phase and a polar mobile phase, separating lipids based on their hydrophobicity. shimadzu.comclaremont.edu UV detection is commonly used in HPLC for lipid analysis, although some lipids like distearin may not have strong UV chromophores, requiring derivatization or alternative detection methods. claremont.eduebsco.com
High-Performance Thin-Layer Chromatography (HPTLC) with Fluorescence Detection
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatography technique that offers improved separation efficiency compared to classical TLC. merckmillipore.com HPTLC can be used for the separation and quantification of mono- and diacylglycerols. nih.govnih.govresearchgate.net Fluorescence detection is a sensitive method that can be coupled with HPTLC for the analysis of lipids. nih.govnih.govcsic.esresearchgate.net To enable fluorescence detection, lipids can be derivatized with fluorescent tags or the HPTLC plate can be impregnated with a fluorescent indicator like primuline. gerli.comnih.govcsic.esresearchgate.net After separation on silica (B1680970) gel plates, the fluorescent spots corresponding to diacylglycerols can be visualized under UV light, scraped, and eluted for quantification by spectrophotometry or fluorimetry. gerli.com HPTLC with fluorescence detection has been used for the determination of mono- and diacylglycerols in food products, with reported limits of detection and quantitation for 1,2-distearin. nih.govnih.gov
Table 1: HPTLC-FLD Parameters and Performance for 1,2-Distearin
| Parameter | Value | Citation |
| Plate | Silica gel LiChrospher | nih.govresearchgate.net |
| Mobile Phase | n-pentane/n-hexane/diethyl ether | nih.govresearchgate.net |
| Mobile Phase Ratio (v/v/v) | 22.5:22.5:55 | nih.govresearchgate.net |
| Derivatization | Primuline | nih.govresearchgate.net |
| Detection | Fluorescence (UV 366/>400 nm) | nih.govresearchgate.net |
| LOD (ng/zone) | 1 (for 1,2-distearin) | nih.govscience.gov |
| LOQ (ng/zone) | 4 (for 1,2-distearin) | nih.govscience.gov |
| LOD (mg/100 g sample) | 11 (for 1,2-distearin in aerosol cream) | nih.gov |
High-Performance Size-Exclusion Chromatography (HPSEC) for Degradation Products
While the search results did not provide specific information on the direct application of High-Performance Size-Exclusion Chromatography (HPSEC) for analyzing distearin degradation products, HPSEC is a chromatographic technique used to separate molecules based on their size. It is commonly applied to characterize polymers and other large molecules and can be used to assess the molecular weight distribution of a sample. In the context of lipid analysis, HPSEC could potentially be used to separate and characterize larger degradation products that might form from distearin under certain conditions, although specific applications to distearin were not found in the provided search results.
Mass Spectrometry-Based Characterization
Mass Spectrometry (MS) is a powerful tool for the identification and structural characterization of lipids, including distearin and other diacylglycerols. nih.govnih.govspringernature.comrsc.org MS provides information about the molecular weight of the intact lipid molecule and can yield structural details through fragmentation. Electrospray ionization (ESI) is a common ionization technique used for lipid analysis by MS, often producing adduct ions such as [M+H]+, [M+NH4]+, [M+Na]+, or [M+Li]+. gerli.comaocs.org Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing characteristic fragment ions that help in identifying the fatty acyl chains and their positions on the glycerol (B35011) backbone. nih.govnih.gov Neutral loss scanning in tandem MS can be used to identify specific fatty acyl groups by detecting the loss of the corresponding fatty acid (plus NH3 in the case of ammoniated adducts). nih.govnih.gov This approach has been used to analyze diacylglycerol molecular species. nih.govnih.gov Direct infusion MS or LC-MS can be used for the quantitative analysis of diacylglycerol species. gerli.comnih.govspringernature.comcreative-proteomics.com Different internal standards are often employed in quantitative MS analysis to compensate for variations in ionization efficiency based on acyl chain length and unsaturation. nih.govspringernature.com Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another MS technique that has been applied to the analysis of lipids, including distearin. researchgate.net MALDI-TOF MS can provide molecular weight information and, under certain conditions, fragmentation data. researchgate.net For sodiated adducts of distearin, the loss of a sodium stearate (B1226849) fragment has been observed in MALDI MS spectra. researchgate.net Dielectric barrier discharge ionization (DBDI) coupled with liquid chromatography-mass spectrometry has also been explored for neutral lipid analysis, showing potential for improved sensitivity for diacylglycerol fragments compared to atmospheric pressure chemical ionization (APCI). nih.gov
Table 2: Mass Spectrometry Approaches for Diacylglycerol Analysis
| Technique | Ionization Mode | Ions Detected | Application | Citation |
| ESI-MS | Positive | [M+H]+, [M+NH4]+, [M+Na]+, [M+Li]+ | Molecular weight determination, Quantification | gerli.comaocs.orgnih.govspringernature.comcreative-proteomics.com |
| ESI-MS/MS | Positive | Fragment ions, Neutral loss ions | Structural characterization, Fatty acyl identification | nih.govnih.govnih.gov |
| MALDI-TOF MS | - | Adduct ions, Fragment ions | Molecular weight, Fragmentation (matrix-dependent) | researchgate.net |
| LC-MS (ESI) | Positive | Adduct ions | Separation and quantification of species | aocs.orgcreative-proteomics.comfrontiersin.org |
| LC-MS (DBDI) | - | [M-H2O+H]+, [M+H]+, [M-R-H2O+H]+ | Neutral lipid analysis, Fragment detection | nih.gov |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique that typically produces intact molecular ions or adducts of lipids, making it suitable for analyzing relatively non-polar molecules like diacylglycerols. sigmaaldrich.comnih.gov In positive ion mode, diacylglycerols commonly form adducts with cations such as ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) when appropriate electrolytes are present in the mobile phase. sigmaaldrich.comnih.gov These adduct ions are then subjected to fragmentation in a tandem mass spectrometer (MS/MS) to yield characteristic product ions that provide structural information about the fatty acyl chains and their positions on the glycerol backbone. sigmaaldrich.comwikipedia.orgsigmaaldrich.comfigshare.comatamankimya.comlarodan.com
Analysis of Lithiated Adducts for Diacylglycerols
The use of lithiated adducts ([M+Li]⁺) has proven particularly valuable for the structural analysis of acylglycerols, including diacylglycerols, by ESI-MS/MS. sigmaaldrich.comnih.govatamankimya.comlarodan.com Lithiated adducts tend to enhance fragmentation efficiency compared to other adducts like sodiated or ammoniated ions. This enhanced fragmentation can lead to more informative product ion spectra, facilitating the identification of fatty acyl substituents and, in some cases, their positional distribution on the glycerol backbone.
Strategies for Resolving Isobaric Molecular Species
A significant challenge in the analysis of diacylglycerols is the presence of isobaric species – molecules with the same nominal mass but different fatty acyl compositions or positional isomerism (e.g., 1,2-distearin vs. 1,3-distearin). atamankimya.com Several strategies are employed to address this. Tandem mass spectrometry techniques, particularly neutral loss scans and selected reaction monitoring (SRM), can help differentiate isomers based on their distinct fragmentation patterns. atamankimya.com High-resolution mass spectrometry offers the ability to distinguish isobaric species based on their exact masses, which may differ slightly due to the mass defect of different elements and double bonds. Chromatographic separation techniques, such as ultra-high-pressure liquid chromatography (UHPLC), coupled with MS can also resolve isobaric lipids prior to mass spectrometric analysis. sigmaaldrich.com Derivatization of the diacylglycerol molecule can also introduce unique mass tags or alter fragmentation, aiding in isomer resolution. wikipedia.org
Neutral Loss and Selected Reaction Monitoring Scans in Lipidomics
Neutral loss (NL) scans and selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), are targeted MS/MS scanning modes widely used in lipidomics for the identification and quantification of specific lipid classes, including diacylglycerols. sigmaaldrich.comwikipedia.orgatamankimya.com In a neutral loss scan, the first mass analyzer is scanned while the third mass analyzer is set to detect ions that have lost a specific neutral mass during fragmentation in the collision cell. For diacylglycerols, neutral loss scans can be used to identify specific fatty acyl chains by monitoring the loss of the corresponding fatty acid (often as the free fatty acid plus NH₃ when using ammoniated adducts). sigmaaldrich.comatamankimya.com SRM/MRM involves monitoring specific precursor-to-product ion transitions that are characteristic of the target analyte. This provides high selectivity and sensitivity for the targeted quantification of specific diacylglycerol molecular species within complex mixtures.
Quantification using External Standards
Quantification of diacylglycerols by ESI-MS can be achieved using external standards. sigmaaldrich.comfigshare.com This involves preparing a calibration curve by analyzing solutions of known concentrations of a relevant external standard under the same experimental conditions as the samples. The concentration of the analyte in the sample is then determined by comparing its ion intensity to the established calibration curve. While the use of internal standards, ideally isotopically labeled analogs of the analyte, is often preferred to compensate for matrix effects and variations in ionization efficiency, external standards can be a viable option, particularly when appropriate internal standards are not available or for certain analytical workflows. However, it is important to consider that ionization efficiencies can vary between different lipid species, which may affect the accuracy of quantification when using an external standard that is not a close structural analog of all the diacylglycerol species being quantified. figshare.com
Spectroscopic Analysis Methods
Spectroscopic techniques provide complementary information to mass spectrometry, offering insights into the functional groups, molecular vibrations, and physical state of distearin.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural characterization of diacylglycerols, including distearin. FTIR measures the absorption of infrared radiation by a sample, providing a spectrum that reflects the vibrational modes of the molecule's functional groups. For diacylglycerols, characteristic absorption bands are observed for functional groups such as the carbonyl ester (C=O) and methylene (B1212753) (CH₂) groups, as well as the hydroxyl (O-H) group of the glycerol backbone. Analysis of the position, intensity, and shape of these bands can provide information about the molecular structure, acyl chain packing, and interactions with other molecules. FTIR has been used to study the physical properties of diacylglycerols, such as phase transitions, and their interactions with other lipids like phospholipids (B1166683). Studies have specifically utilized FTIR to analyze diacylglycerols from various sources and in different contexts, including the characterization of distearin.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com This technique is widely used for the identification and quantification of compounds based on their electronic transitions. azooptics.com The absorption of light at specific wavelengths provides information about the presence of chromophores and the electronic structure of a molecule. technologynetworks.com
For distearin, which primarily consists of saturated fatty acid chains and an ester functional group, strong absorption in the typical UV-Vis range (200-800 nm) is generally not expected unless impurities with conjugated systems are present. Saturated hydrocarbons and simple esters typically absorb in the far UV region, below the range of standard UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is less commonly applied for the direct structural elucidation of pure distearin isomers compared to techniques that probe molecular vibrations or crystalline structure. However, it can be useful for detecting the presence of UV-absorbing contaminants or for quantitative analysis if a suitable chromophore is introduced or if the analysis is performed in the vacuum UV range.
Infrared Spectrum Analysis for Crystalline Forms
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and understanding the molecular structure and interactions within a sample. gelest.comresearchgate.net For crystalline solids, IR spectroscopy can also provide insights into the specific crystalline form or polymorph present. nishkaresearch.com Differences in the arrangement of molecules within a crystal lattice can lead to shifts and splitting of IR absorption bands compared to the liquid or amorphous state. gelest.com
Studies on 1,2-distearin have utilized infrared spectroscopy to investigate its different crystalline forms, specifically the alpha (α) and beta (β) forms. The IR spectra of these forms show distinct differences, reflecting the variations in molecular packing and interactions in the crystal structures. For example, analysis of (RS)- and (R)-1,2-distearin crystals in their α and β forms by infrared spectrum has been reported. oup.com These differences in IR spectra provide a valuable fingerprint for distinguishing between the polymorphic forms of distearin.
Thermal and Polymorphic Analysis
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical property for lipids like distearin, influencing their physical properties such as melting point, solubility, and stability. nishkaresearch.comwikipedia.org Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), and diffraction methods, like X-ray Diffraction (XRD), are essential for characterizing the polymorphic behavior of distearin. nishkaresearch.com
Differential Scanning Calorimetry (DSC) for Polymorphic Transitions
Differential Scanning Calorimetry (DSC) is widely used to study the thermal behavior of materials, including the identification and characterization of polymorphic transitions. nishkaresearch.comtainstruments.com DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, crystallization, and solid-state transitions. tainstruments.com
Studies on distearin isomers, particularly 1,2-distearin, have employed DSC to analyze their polymorphic transitions. These glycerides typically exhibit at least two crystalline forms: a metastable α form and a stable β form. oup.comoup.com DSC thermograms can show distinct melting peaks corresponding to these different forms. The enthalpy values associated with these transitions can also be determined by DSC. oup.com
Research has investigated the DSC performance of (RS)- and (R)-1,2-distearin crystals, observing changes in thermal behavior with varying heating and cooling rates. oup.com The α to β transformation for (RS)-1,2-distearin crystal has been reported as extremely slow compared to the (R)-form crystal. oup.comoup.com DSC is instrumental in monitoring these transformations and understanding the kinetics and thermodynamics of the polymorphic transitions in distearin.
Data on enthalpy values for peaks observed in DSC of (R)-1,2-distearin crystals at different heating rates have been reported. oup.com
| Heating Rate (K min⁻¹) | Peak | Enthalpy (kJ mol⁻¹) |
| 0.5 | X | 124.0 |
| 1 | Y | 79.4 |
| 1 | Z | 73.3 |
| 5 | U | 121.0 |
| 10 | V | 120.2 |
Data derived from Ref. oup.com. Note: Peaks X, Y, Z, U, and V represent different thermal events observed in the DSC thermograms.
X-ray Diffraction (XRD) for Crystalline Polymorphism (alpha and beta forms)
X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials and identifying different crystalline polymorphs. nishkaresearch.comwikipedia.org Each crystalline form of a compound produces a unique X-ray diffraction pattern, which serves as a fingerprint for that specific polymorph. wikipedia.org
Research combining XRD with thermal analysis has investigated the polymorphic relationship between optically active (R)- and racemic (RS)-forms of 1,2-distearin. oup.comoup.com XRD analysis helps to confirm the crystalline form present after different thermal treatments or storage conditions and to track the transformation between polymorphs. oup.comoup.com
Dielectric and Molecular Behavior Studies
Dielectric studies investigate the response of a material to an applied electric field, providing insights into its molecular behavior, including molecular motion and phase transitions. Changes in dielectric properties can be related to changes in crystalline structure and molecular arrangement.
Studies on the dielectric and molecular behavior of various glycerides, including this compound, have been conducted. acs.orgacs.org These investigations can provide information about the relaxation processes occurring within the solid and liquid phases, which are influenced by the mobility and orientation of the molecules. Dielectric constant measurements can be sensitive to changes in the crystalline phase and transitions between different polymorphic forms. acs.org
Early research explored the dielectric constant of this compound at different frequencies and temperatures, observing changes associated with phase transitions. acs.org These studies contribute to understanding how the molecular structure and arrangement in different polymorphic forms affect the electrical properties of distearin.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling approaches are increasingly used to complement experimental studies in understanding the structure, properties, and behavior of molecules, including lipids like distearin. amazon.comtarosdiscovery.com These methods employ theoretical calculations and simulations to model molecular structures, predict properties, and simulate processes such as crystallization and polymorphic transformations. anu.edu.au
Molecular modeling can be used to investigate the different possible conformations and arrangements of distearin molecules in various crystalline lattices, providing theoretical insights into the observed polymorphic forms (α and β). libretexts.org Computational methods can help to calculate the relative stabilities of these polymorphs and understand the energy barriers associated with polymorphic transitions.
Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of distearin molecules in different phases, providing information about molecular motion, packing, and interactions at the atomic level. These simulations can help to explain the mechanisms underlying polymorphic transformations and the influence of factors such as temperature and pressure on crystalline structure. While specific detailed computational studies solely focused on distearin were not prominently found in the initial search results, the principles of computational chemistry and molecular modeling are broadly applicable to understanding the behavior of lipid molecules and their crystalline forms. amazon.comtarosdiscovery.comanu.edu.au
Molecular Dynamics Simulations (general for triglycerides, applicable to DAGs)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamical behavior and structural properties of molecular systems over time. For lipids like distearin, MD simulations can provide atomistic or coarse-grained insights into their behavior in various environments, such as bulk phases, interfaces, or lipid bilayers. aip.orgnih.govacs.orgacs.orgacs.orgnih.govoaepublish.com
Studies utilizing MD simulations on diglyceride monolayers at interfaces, for instance, have explored their dynamical behavior and the presence of phase transitions at varying surface densities. These simulations can treat the molecules in full atomic detail or use coarse-grained representations to access larger system sizes and longer timescales. aip.orgnih.govacs.org Research on diglyceride films has indicated complex dynamical behavior during expansion, including phase transitions involving reorientation of headgroups and tilting of alkyl chains. aip.orgaps.org Agreement has been found between surface pressure-surface area isotherms calculated from simulations and those determined experimentally. aip.org
MD simulations are also employed to investigate the structural analysis of phases in diglyceride monolayers, often combined with experimental techniques like grazing-incidence x-ray diffraction (XRD). aps.org Such combined approaches have been used to analyze pressure-induced transitions and the structural changes, such as the packing of alkyl chains and their tilt angles, that occur during these transitions. aps.org
Furthermore, MD simulations have been applied to study the behavior of diglycerides within more complex systems, such as intestinal fluids, to understand their role in the self-assembly of colloidal structures like micelles and their impact on the solubilization of other molecules. nih.govacs.org These simulations can help in understanding how the concentration and type of lipids, including diglycerides, influence the size, shape, composition, and solubilization capacity of these aggregates. acs.org
While specific MD simulation data solely focused on distearin (either 1,2- or 1,3- isomer) in isolation were not extensively found in the immediate search results, the methodologies applied to other diglycerides and lipid systems are directly applicable to understanding the molecular behavior, phase transitions, and interactions of distearin in various states and environments.
Theoretical Calculation of Reaction Pathways (general for SACs, methodologically relevant)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are valuable for investigating reaction pathways and understanding the energetic and mechanistic details of chemical transformations involving lipids. While the reference to "SACs" (Surface Adsorbed Complexes) suggests an application to reactions occurring on surfaces, the methodologies are broadly relevant to studying reaction mechanisms of various organic molecules, including diglycerides like distearin. nih.govrsc.orgmdpi.comresearchgate.netrsc.orgconicet.gov.arresearchgate.netnih.gov
DFT studies have been utilized to explore reaction mechanisms relevant to lipid chemistry, such as the formation of glycidyl (B131873) esters from triglycerides. These calculations can determine activation energies and provide insights into the favorability of different reaction pathways under various conditions. nih.gov For instance, DFT has shown that the self-condensation of triglycerides to yield glycidyl esters is energetically unfavorable with a high activation energy, indicating it is a high-temperature process. nih.gov The presence of water can significantly decrease the activation barrier for such reactions. nih.gov
In the context of reactions involving diglycerides, theoretical calculations, including DFT, have been applied to study processes like the glycerolysis of fatty acid methyl esters, which produces monoglycerides (B3428702) and diglycerides. conicet.gov.arresearchgate.net These studies can investigate the adsorption of reactants on catalyst surfaces (potentially forming SACs) and the subsequent reaction steps. conicet.gov.ar DFT calculations can help elucidate the role of specific catalyst sites and the energetic profiles of different reaction pathways leading to the formation of diglyceride isomers. conicet.gov.ar For example, theoretical studies on MgO-catalyzed glycerolysis have investigated the adsorption of glycerol and fatty acid methyl esters and the mechanism of monoglyceride formation, providing a basis for kinetic modeling. conicet.gov.ar
Theoretical calculations are also used to study reaction pathways in biological systems involving lipids, such as the hydrolysis of phospholipids catalyzed by enzymes like phospholipase A2, often employing combined quantum mechanics/molecular mechanics (QM/MM) methods. rsc.orgrsc.org These studies can characterize the energetics of different reaction pathways, including the role of water molecules and cofactors, and compare theoretical results with experimental findings. rsc.orgrsc.org While these examples focus on phospholipids or triglycerides, the computational methods for determining reaction pathways are methodologically transferable to studying potential reactions involving the ester bonds or hydroxyl group in distearin.
The application of theoretical calculations to SACs involving lipids could involve studying the interaction and potential reactions of distearin with various surfaces, such as metal oxides or biological membranes, which is relevant in areas like heterogeneous catalysis or understanding lipid-protein interactions at interfaces. Research using DFT has been applied to understand the adsorption of fatty acids on catalyst surfaces and the subsequent deoxygenation pathways, which are relevant to the conversion of lipids into biofuels. mdpi.com These studies highlight how theoretical calculations can provide a profound comprehension of reaction networks and guide catalyst design. mdpi.com
Data tables are not explicitly provided in the search results for specific numerical data related to MD simulations or theoretical calculations directly on distearin within the scope of the requested sections. However, the types of data that would be generated by these methods and could be presented in tables include:
MD Simulations: Simulation parameters (temperature, pressure, force field), system size, simulation duration, calculated properties (e.g., diffusion coefficients, order parameters, surface pressure), phase transition temperatures or pressures, structural parameters (e.g., headgroup orientation, chain tilt angles).
Theoretical Calculations: Adsorption energies of molecules on surfaces, activation energies and reaction energies for elementary steps in a reaction pathway, geometries of transition states and intermediates, charge distribution, vibrational frequencies.
| Method | System Studied (Example) | Key Findings (Type of Data) | Relevant to Distearin (Applicability) |
| Molecular Dynamics Simulation | Diglyceride Monolayer aip.orgaps.org | Phase transition points, structural changes (headgroup orientation, chain tilt) aip.orgaps.org | Understanding phase behavior and structural organization of distearin at interfaces. |
| Molecular Dynamics Simulation | Lipids in Intestinal Fluid nih.govacs.org | Micelle size, shape, composition, solubilization capacity acs.org | Investigating how distearin might self-assemble or affect solubilization in complex biological fluids. |
| Theoretical Calculation (DFT) | Triglyceride self-condensation nih.gov | Activation energies, reaction energies nih.gov | Assessing the feasibility and mechanism of potential reactions involving distearin's ester bonds. |
| Theoretical Calculation (DFT) | Glycerolysis on Catalyst Surface conicet.gov.ar | Adsorption energies, transition state geometries, reaction pathway energetics conicet.gov.ar | Studying catalytic transformations involving distearin or its precursors/products on surfaces. |
| Theoretical Calculation (QM/MM) | Phospholipid Hydrolysis rsc.orgrsc.org | Energy barriers for enzymatic reactions, role of cofactors rsc.orgrsc.org | Understanding enzymatic modifications or degradation pathways relevant to distearin. |
Biological and Biochemical Research on Distearin
Cellular Signaling and Protein Kinase C (PKC) Modulation
Diacylglycerols (DAGs), including distearin, are key lipid second messengers generated at the membrane as a result of extracellular signals. They are known to stimulate the activity of protein kinase C (PKC), a family of enzymes involved in various cellular processes. tandfonline.comresearchgate.net The interaction between PKC and DAG is stereospecific, with 1,2-sn-diacylglycerols generally being more potent activators than their 1,3-sn-isomers in standard assays using phospholipid vesicles. tandfonline.com
Distearin as a Protein Kinase C Activator
Distearin, specifically the 1,2-distearoylglycerol form, functions as a diacylglycerol containing stearic acid at both the sn-1 and sn-2 positions. sigmaaldrich.com Diacylglycerols like 1,2-distearoyl-sn-glycerol (B52919) are products of the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) and act as second messenger signaling lipids. sigmaaldrich.com While DAGs with unsaturated fatty acids, particularly at the sn-2 position, are often more potent PKC activators, saturated DAG species like distearin (C18:0) and dipalmitin (B8236172) (C16:0) have also shown the ability to activate PKC in vitro, albeit with lower potency compared to unsaturated counterparts like diolein (C18:1). physiology.orgphysiology.org Studies have indicated that distearin (C18:0) exhibits approximately 15% of the activity of diolein (C18:1) in activating PKC in vitro. physiology.orgphysiology.org
Structure-Activity Relationships of Branched-Chain Distearoylglycerol Analogs in PKC Activation
Research into synthetic branched-chain analogs of distearoylglycerol (distearin) has revealed specific structure-activity relationships concerning their ability to activate PKC. Substitutions on the stearoyl chains at the sn-1 and sn-2 positions can significantly impact their PKC activating potential. For instance, substitutions with 8-methylstearate decreased the activity of these analogs in activating PKC compared to the parental distearin, which is considered a weak PKC activator. nih.govosti.gov Conversely, substitutions with groups such as 8-butyl, 4-butyl, or 8-phenyl increased the activities of the resulting analogs to levels comparable to that of diolein, a potent PKC activator. nih.govosti.gov These findings suggest that the nature and position of modifications on the fatty acyl chains of distearoylglycerol analogs are critical determinants of their PKC regulatory activity. nih.govosti.gov
Modulation of PKC Affinities for Phosphatidylserine (B164497) and Ca²⁺
Kinetic analyses of the effects of branched-chain distearoylglycerol analogs on PKC activation have provided insights into their modulation of PKC's affinity for its cofactors, phosphatidylserine (PS) and Ca²⁺. nih.govosti.gov Phosphatidylserine and Ca²⁺ are essential for the activation of conventional PKC isoforms, mediating the enzyme's translocation and binding to the membrane. tandfonline.comucsd.eduembopress.org Studies have shown that while 8-methyldistearin decreased the affinities of PKC for PS and Ca²⁺, analogs like 8-butyldistearin and 8-phenyldistearin increased these affinities compared to the effects observed in the absence or presence of distearin. nih.govosti.gov This indicates that modifications to the distearin structure can influence the critical interactions between PKC and its membrane cofactors necessary for enzyme activation. nih.govosti.gov
Role in Lipid Metabolism and Cellular Homeostasis
Diacylglycerols, including distearin, are central to lipid metabolism and play a role in maintaining cellular homeostasis. ontosight.airesearchgate.net They serve as intermediates in various lipid synthesis pathways and are also rapidly metabolized, highlighting their dynamic role in cellular lipid balance. ontosight.aitandfonline.commdpi.com
Substrate for Diacylglycerol Kinases and Multisulipd Kinases
Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in regulating intracellular DAG levels by phosphorylating DAG to produce phosphatidic acid (PA). mdpi.comjst.go.jpwikipedia.org This conversion is important as both DAG and PA are bioactive lipid signaling molecules with distinct cellular targets, and DGKs effectively act as a switch between their signaling pathways. mdpi.comwikipedia.org Distearin, as a diacylglycerol, can serve as a substrate for DGKs. caymanchem.com While some DGK isozymes, such as DGKε, show specificity for DAG species with particular acyl chains like sn-2-arachidonoyl, other DGK isozymes can phosphorylate a wider range of DAG species. mdpi.comfrontiersin.org The phosphorylation of distearin by DGKs is a key step in its metabolism and can influence the balance between DAG and PA pools within the cell, thereby impacting downstream signaling events and lipid metabolism. mdpi.comjst.go.jp Distearin also serves as a substrate for multisubstrate lipid kinase. caymanchem.com
Contribution to Intracellular Lipid Signaling Pathways
Diacylglycerols like distearin are known to function as second messenger signaling lipids in biochemical pathways. DAG is produced by the enzyme phospholipase C (PLC), a membrane-bound enzyme, in a reaction that also yields inositol (B14025) triphosphate (IP3) wikidoc.org. While IP3 diffuses into the cytosol, DAG remains associated with the plasma membrane due to its hydrophobic nature and activates protein kinase C (PKC) wikidoc.org. However, the activation of PKC by DAG is dependent on a cytosolic increase in calcium ions, which is facilitated by IP3 wikidoc.org.
Research indicates that DAG species containing saturated fatty acids, such as distearin (C18:0), exhibit lower activity in activating PKC compared to those with unsaturated fatty acids, like diolein (C18:1) physiology.orgphysiology.org. Specifically, distearin (C18:0) shows approximately 15% of the activity of diolein (C18:1) in activating PKC in vitro, in the presence of phospholipid physiology.orgphysiology.org. The most prevalent DAG species in skeletal muscle is C16:0/C18:1, and further research is needed to fully understand the species-specific effects of DAG on PKC activation physiology.orgphysiology.org.
Intracellular DAG accumulation has been linked to PKC activation, although causative evidence for DAG signaling in skeletal muscle in vivo is still being explored, partly due to the challenges in modulating DAG species levels and localization physiology.orgphysiology.org. Subcellular localization and compartmentalization of DAG can also influence PKC activation and the magnitude of the response physiology.orgphysiology.org.
Lipid droplets, which store triacylglycerols (TAGs) and other neutral lipids like DAG, are situated near the endoplasmic reticulum and mitochondria, areas of high lipid flux, suggesting their importance in balancing fatty acid flux between oxidation and storage physiology.org. Lipid droplets are coated with a phospholipid monolayer containing proteins involved in lipid metabolism and metabolic signaling proteinatlas.org.
Membrane Interactions and Cellular Compartmentalization
Distearin, as a diacylglycerol, can participate in the formation of lipid bilayers, which is relevant to the study of membrane dynamics and cellular interactions cymitquimica.com. Its stability and compatibility with other lipids make it a useful component in lipid-based formulations cymitquimica.com. Lipid bilayers form the interface between cells or organelles and their environment, and membrane lipids and their derivatives are crucial in inter- and intracellular signaling frontiersin.org.
Studies on artificial membrane systems have utilized distearin. For instance, polymeric vesicles formed from the self-assembly of distearin-conjugated poly(acrylic acid) (PAAc) have demonstrated control over membrane permeability to hydrophilic solutes based on external pH and lipid content researchgate.net. The addition of CaCl2 can immobilize the pH-evolved assembly structure and membrane permeability researchgate.net. Small-angle X-ray scattering (SAXS) studies suggest that pH-regulated permeability is governed by the hydration and swelling of the vesicle membranes, with lipid residues packed into a lamellar islet structure within the vesicle wall researchgate.net.
Multicompartmentalized assemblies using poly(acrylic acid-co-distearin acrylate) (poly(AAc-co-DSA)) polymersomes have been developed to mimic cellular compartments and study confined bioreactions nih.govacs.org. These systems can incorporate highly viscous solutions to resemble cell cytoplasm acs.org. The size of these vesicles can be controlled by varying the ratio of solvents and the content of copolymers acs.org.
Polymersomes incorporating poly(acrylic acid)-block-poly(distearin acrylate) have also been used as cellular carriers, demonstrating uptake by monocytes with minimal loss of viability nih.gov. The compartmentalization of polymersomes makes them suitable for biomedical applications, with the membrane integrating hydrophobic molecules nih.gov.
Enzymatic Hydrolysis and Catabolism of Distearin
The catabolism of distearin primarily involves enzymatic hydrolysis by lipases, which catalyze the breakdown of ester bonds in glycerides researchgate.net. Lipases are a class of enzymes that hydrolyze fats into glycerol (B35011) and fatty acids google.com.
Specificity of Microbial Lipases Towards Distearin (e.g., Malassezia globosa LIP3)
Microbial lipases are a significant source of enzymes for various applications due to their diverse specificities and stabilities mdpi.comnih.gov. The specificity of a lipase (B570770) is influenced by the enzyme's structure, particularly the active site, the substrate structure, and factors affecting substrate binding nih.gov.
Malassezia globosa LIP3, a secreted triacylglycerol lipase, is involved in conditions like dandruff and seborrheic dermatitis, likely through the breakdown of sebaceous lipids uniprot.org. This enzyme has the ability to hydrolyze diacylglycerols, including distearin, as well as various triacylglycerols uniprot.org.
Microbial lipases can exhibit substrate, regio-, or enantio-specificities, which are determined by the characteristics of their binding pockets scispace.com. While some lipases are non-specific and can completely hydrolyze triglycerides, many extracellular lipases show regiospecificity, particularly at the 1,3 positions scispace.com.
Positional Specificity of Hydrolysis (e.g., 1,3-positions by rice bran lipase)
The positional specificity of lipases refers to their preference for hydrolyzing ester bonds at specific positions on the glycerol backbone of glycerides. Rice bran lipase is an example of an enzyme that exhibits positional specificity towards distearin.
Studies using 2-oleo-1,3-distearin as a substrate have shown that rice bran lipase preferentially hydrolyzes the fatty acid ester bonds at the 1,3-position tandfonline.comtandfonline.comresearchgate.net. This results in the formation of monoacylglycerol and diacylglycerols docsdrive.com.
Rice bran lipase has an optimal pH between 7.5 and 8.0 and an optimal temperature of approximately 37°C tandfonline.comtandfonline.com. It is activated by low concentrations of calcium ions but partially inhibited by high calcium ion concentrations and EDTA tandfonline.comtandfonline.com.
Another study on rice bran lipase also noted that while it preferentially hydrolyzed the sn-2 position of phosphatidylcholine, it apparently showed no positional specificity towards triacylglycerol nih.gov. However, other research on rice bran lipase consistently indicates preferential cleavage at the sn-1 and sn-3 positions of triacylglycerols nih.govresearchgate.net.
Enzymatic synthesis of sn-1,3-diacylglycerols can be achieved through the esterification of glycerol with free fatty acids or transesterification using acyl donors, often catalyzed by 1,3-specific lipases researchgate.net.
Applications and Materials Science Research of Distearin
Distearin in Pharmaceutical Formulations and Drug Delivery Systems
Distearin is employed in pharmaceutical formulations, primarily acting as an excipient. It can serve as a lubricant in capsules and as a component in tablet coatings. ontosight.ai Lipid-based formulations, which can include diglycerides like distearin, are recognized as a promising strategy to enhance the delivery of poorly water-soluble drugs. frontiersin.org These formulations can improve the solubility, dissolution rate, and stability of such challenging drug molecules. frontiersin.org Lipid-based drug delivery systems (LBDDS) encompass formulations where a drug is dissolved or suspended in lipidic excipients. drug-dev.com The properties of these excipients, including melting range, solubilization capacity, and miscibility, are influenced by the fatty acid chain length and degree of unsaturation. drug-dev.com LBDDS can range from simple drug-in-oil solutions to more complex systems designed to spontaneously emulsify upon contact with aqueous media, such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). drug-dev.com
Role in Cosmetics and Personal Care Products
In the cosmetics and personal care industry, distearin is frequently used in products like skincare creams, lotions, and soaps. It is valued for its emollient and moisturizing properties. ontosight.ai Specifically, Glycol Distearate, a related compound which is the diester of stearic acid and ethylene (B1197577) glycol, is commonly used to create pearlescent effects in liquid and gel formulations such as shower gels, enhancing their visual appeal. atamankimya.comatamankimya.comspecialchem.com It can also contribute to the body of shampoos, creams, and emulsions and may act as a skin moisturizer. atamankimya.comspecialchem.com Glycol Distearate is a white to cream-colored waxy solid. specialchem.com
Distearin in Advanced Materials Development
Distearin and similar lipid compounds are subjects of research in the development of advanced materials, leveraging their unique physical and chemical properties.
Interfacial Science and Emulsification Systems
Distearin's amphiphilic nature makes it relevant in interfacial science, particularly in the context of emulsification. Emulsifiers, which are amphiphilic molecules, stabilize mixtures of immiscible liquids, such as oil and water, by reducing the interfacial tension between the phases. fiveable.mekruss-scientific.comlankem.com They adsorb at the interface, forming a protective film around dispersed droplets that prevents coalescence. fiveable.melankem.comijirss.com The effectiveness of an emulsifier depends on its structure, concentration, and the nature of the oil and water phases. fiveable.me Research explores the behavior of diacylglycerols (DAGs), including distearin, in both uni- and biphasic lipid systems, highlighting their ability to act as surface-active agents and form stable emulsion gels. technion.ac.il
Bio-based Materials and Polymer Composites
The increasing interest in sustainable and environmentally friendly materials has driven research into bio-based polymers and composites. tecnalia.commdpi.comfrontiersin.orgmdpi.com Bio-based polymers, derived from natural resources like vegetable oils and fatty acids, are being explored as alternatives to petroleum-derived plastics. mdpi.comfrontiersin.org Distearin, being a lipid derived from stearic acid, aligns with the focus on utilizing bio-based components in materials science. Research in this area involves the synthesis, characterization, and functionalization of bio-based materials to improve their properties and expand their applications. tecnalia.comfrontiersin.org This includes incorporating natural fibers and additives into bio-based polymer matrices to enhance mechanical performance and other characteristics. mdpi.comfrontiersin.orgmdpi.com
Functional Lipids and Derivatives
As Precursors for Antioxidant and UV-Absorbing Lipids (e.g., feruloylated lipids)
Distearin serves as a valuable precursor in the enzymatic synthesis of feruloylated lipids, which are known for their antioxidant and UV-absorbing capabilities. Feruloylated lipids are esters of ferulic acid, a potent antioxidant, with lipids. The incorporation of ferulic acid onto lipid backbones like distearin results in lipophilic compounds with enhanced stability and efficacy in various applications, including cosmetics and food products.
Enzymatic transesterification is a common method for synthesizing feruloylated lipids using distearin as a feruloyl acceptor and ethyl ferulate as the feruloyl donor. Studies have demonstrated the effectiveness of lipases, such as Candida antartica lipase (B570770) B (Novozym 435), in catalyzing this reaction. The process involves the transfer of the feruloyl group from ethyl ferulate to the hydroxyl groups of distearin.
Research indicates that diacylglycerols (DAGs), including distearin, can be effective acyl donors or acceptors in the synthesis of feruloylated acylglycerols (FAGs). For instance, enhanced FAG preparation has been observed using distearin as an acyl donor in lipase-catalyzed transesterification reactions. researchgate.net The efficiency of this reaction can be influenced by factors such as the reaction solvent and the specific lipase used. researchgate.net
Feruloylated lipids derived using precursors like distearin exhibit significant UV absorption, typically with a maximum absorbance around 328 nm, classifying them as good UVAII absorbers. researchgate.net This UV absorption property makes them potential natural alternatives or enhancers for synthetic UV filters in sunscreen formulations. researchgate.netmdpi.com Furthermore, these feruloylated compounds demonstrate rapid antioxidant capacity. researchgate.net
The stability of feruloylated lipids is a key factor for their practical application. Studies on feruloylated soy glycerides, which are structurally related to feruloylated distearin, have shown that they can maintain their UV absorbing and rapid antioxidant capacity over extended storage periods, such as six years. researchgate.net This long-term stability is crucial for their adoption as ingredients in cosmetic and skincare industries. researchgate.net
The synthesis of feruloylated lipids using distearin contributes to the development of natural-based ingredients with dual functionality: providing broad-spectrum UV absorption and acting as antioxidants. This aligns with the growing demand for natural and effective compounds in various industries.
In Structured Lipid Synthesis for Tailored Applications
Distearin plays a role in the synthesis of structured lipids (SLs), which are modified triglycerides with a specific fatty acid composition and/or positional distribution on the glycerol (B35011) backbone. The design of SLs aims to create lipids with tailored physical, chemical, and nutritional properties for specific applications. mdpi.comnih.gov
Structured lipids are typically produced by modifying natural triacylglycerols through techniques like interesterification, which can be catalyzed chemically or enzymatically. mdpi.comnih.govresearchgate.net Enzymatic interesterification, often employing lipases, is favored due to its milder reaction conditions and higher specificity, allowing for precise control over the fatty acid arrangement. mdpi.comnih.govresearchgate.net
While distearin is a diacylglycerol, it can be involved in structured lipid synthesis as a reactant or an intermediate. For example, diacylglycerols are mentioned as a category of structured lipids themselves, recognized for their unique functional characteristics. mdpi.comnih.gov The presence of DAGs in a lipid mixture can influence the outcome and efficiency of enzymatic transesterification reactions aimed at restructuring fatty acids. researchgate.net
The modification of the fatty acid composition and their positions on the glycerol backbone in structured lipids can significantly impact their melting properties, digestibility, and metabolic fate. researchgate.net Tailoring these properties allows for the creation of lipids suitable for specific dietary needs or industrial applications. For instance, structured lipids with specific UV-absorbing properties can be designed to meet the demand for inexpensive and effective sunscreens. mdpi.com
Degradation Pathways and Environmental Fate of Distearin
Oxidative Degradation Mechanisms and Products
Oxidative degradation of lipids, including diglycerides like distearin, can occur through various mechanisms, particularly at elevated temperatures or in the presence of oxidizing agents. This process typically involves the reaction of oxygen with unsaturated fatty acid chains, if present in the diglyceride structure, or at allylic carbons in saturated chains under harsh conditions. The primary products of oxidative degradation are hydroperoxides, which can further decompose into a complex mixture of secondary oxidation products.
Characterization of Thermal Oxidation Products (e.g., from 1-linoleyl-2,3-distearin)
Studies on the thermal oxidation of mixed triglycerides containing both saturated and unsaturated fatty acids, such as 1-linoleyl-2,3-distearin, provide insights into the potential oxidation products of distearin when present in complex lipid mixtures subjected to heat. Thermal oxidation of 1-linoleyl-2,3-distearin at elevated temperatures (e.g., 200°C) has been shown to result in the formation of various nonvolatile compounds. These include monomeric oxidation products derived from the linoleyl moiety, as well as dimeric fatty acids. core.ac.ukupol.czresearchgate.netsvineproduktion.dk
Specific thermal oxidation products identified from 1-linoleyl-2,3-distearin include 18-pentatriacontanone, isomeric methyl-keto-octadecenoate, methyl-undecane-1,11-dioate, and a mixture of isomeric C18 aromatic methyl esters. core.ac.uk Dimeric compounds, which can be formed via carbon-carbon or oxygen-carbon/oxygen-oxygen bonds depending on the oxidation conditions, have also been detected. core.ac.uk Unlike dimers formed at lower temperatures, thermal oxidation dimers are often bonded via oxygen-carbon or oxygen-oxygen linkages. core.ac.uk Cyclic monomers have also been observed in the nonvolatile oxidation products of heated oils and fatty acids. core.ac.uk
The composition of these oxidation products can be influenced by factors such as temperature, presence of air, and the duration of heating. core.ac.uk The formation of polymeric compounds, including cyclic and non-cyclic dimers, is a notable outcome of thermal oxidation of triglycerides. csic.es
Hydrolytic Degradation Processes
Hydrolytic degradation of distearin involves the breaking of the ester bonds that link the stearic acid moieties to the glycerol (B35011) backbone. This process can be catalyzed by enzymes (lipases) or occur chemically under acidic or alkaline conditions. The primary products of complete hydrolysis are glycerol and stearic acid.
The hydrolysis of triglycerides and diglycerides is a key step in their metabolism and environmental breakdown. In biological systems, lipases catalyze the sequential removal of fatty acids from the glycerol backbone. For distearin, this would involve the hydrolysis of one or both ester bonds, yielding monostearin (B1671896) and eventually glycerol and stearic acid. The absorption of stearic acid released from triglycerides can be influenced by its position on the glycerol backbone; stearic acid esterified at the 2-position of a triglyceride (leading to 2-monostearin upon partial hydrolysis) is generally better absorbed than free stearic acid released from the 1 or 3 positions. researchgate.net
In the environment, hydrolysis can occur chemically, although enzymatic hydrolysis by microbial lipases is typically the dominant process in many settings, such as soil and water.
Biodegradation in Environmental Systems
Biodegradation is a crucial process for the removal of distearin from the environment, primarily mediated by microorganisms. Microorganisms in various ecosystems, including soil and aquatic environments, possess the enzymatic machinery (lipases) to hydrolyze triglycerides and diglycerides.
Microbial Degradation in Soil Environments (analogous to tristearin)
Studies on the biodegradation of triglycerides in soil, using compounds like tristearin (B179404) as models, provide relevant insights into the fate of distearin in soil environments. Triglycerides in soil undergo degradation through the activity of soil microorganisms. This process involves both oxidation and hydrolysis, leading to the production of free fatty acids and glycerol. researchgate.net
Research on tristearin biodegradation in soil has shown a significant disappearance of total free lipids over time, indicating active degradation by soil microorganisms. researchgate.net The degradation of triglycerides in soil is initiated by the hydrolysis of ester bonds, releasing free fatty acids (such as stearic acid from distearin and tristearin) and glycerol. These hydrolysis products are then further metabolized by microorganisms through pathways such as beta-oxidation for fatty acids, eventually leading to their mineralization into carbon dioxide, water, and other inorganic compounds. researchgate.netlyellcollection.org Fatty acids, mono- and diglycerides are generally removed more easily by microorganisms than triglycerides. researchgate.net
While specific data on distearin biodegradation rates in soil may be limited, the analogous behavior of other saturated triglycerides like tristearin suggests that distearin is also subject to microbial degradation in soil environments. researchgate.net
Factors Influencing Biodegradation Rates
Several factors can influence the rate of biodegradation of lipids, including distearin, in environmental systems. These factors include:
Microbial Community Composition and Activity: The presence and activity of microorganisms capable of producing lipases and metabolizing the degradation products are essential for biodegradation. mdpi.comijnrd.org Diverse microbial communities in soil and water contribute to the breakdown of complex organic molecules. asm.org
Environmental Conditions: Temperature, pH, oxygen availability, and nutrient levels in the environment significantly impact microbial activity and, consequently, biodegradation rates. Neutral soils, for instance, have been found to be more favorable for the development of microorganisms responsible for triglyceride degradation. researchgate.net Temperature also plays a crucial role, with higher temperatures generally leading to faster degradation rates within a certain range. tandfonline.com
Substrate Concentration and Availability: The concentration and physical form of distearin can affect its bioavailability to microorganisms. High concentrations of substrate can sometimes inhibit degradation. mdpi.com
Presence of Other Substances: The presence of other organic matter or pollutants can influence the biodegradation of distearin, either by providing co-substrates or by inhibiting microbial activity.
Lipase (B570770) Activity: The induction and activity levels of microbial lipases are directly linked to the rate of hydrolysis and subsequent biodegradation of distearin. tandfonline.com
Understanding these factors is crucial for predicting the environmental fate and persistence of distearin.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Approaches and Biocatalyst Engineering for Enhanced Yield and Selectivity
Future research will significantly focus on innovating the synthesis of distearin, emphasizing methods that are not only efficient but also environmentally sustainable and highly selective for specific isomers. Enzymatic synthesis, utilizing lipases as biocatalysts, stands out as a particularly promising area. This approach offers distinct advantages over traditional chemical synthesis, including greater specificity for desired products, the potential for catalyst reuse, and the ability to operate under milder reaction conditions, thereby minimizing the formation of unwanted byproducts and reducing energy consumption. researchgate.net Unlike chemical methods that may require high temperatures and can leave residual catalysts, biocatalysis presents a cleaner and more controlled synthetic route. researchgate.net
Investigations into lipase-catalyzed reactions, such as esterification and interesterification, have already shown potential for producing specific diglycerides and triglycerides. researchgate.netresearchgate.net For example, enzymatic acidolysis has been successfully applied to synthesize 1,3-distearoyl-2-oleoylglycerol (SOS), a triacylglycerol structurally related to distearin, achieving notable yields in systems free of organic solvents. researchgate.netresearchgate.net Extending these enzymatic methodologies to the targeted synthesis of 1,2- and 1,3-distearin isomers is a key future direction. This will involve optimizing reaction parameters, including the amount of enzyme used and the ratio of substrates, to maximize the yield of the desired isomer and control the regioselectivity of the reaction. researchgate.netresearchgate.net
Further advancements are anticipated through biocatalyst engineering, which involves modifying or immobilizing lipases to enhance their catalytic activity, stability under reaction conditions, and selectivity for distearin synthesis. researchgate.netmdpi.com The exploration of novel biosolvents that mimic the properties of water could also contribute to improving the efficiency of biocatalytic processes in non-aqueous environments. nih.gov
Advancements in Isomer-Specific Analytical Techniques for Complex Biological Matrices
Precisely identifying and quantifying the distinct isomers of distearin (1,2- and this compound) within intricate biological samples remains a considerable challenge. The interconversion between these isomers, particularly the isomerization of the less stable 1,2-form to the more stable 1,3-form, complicates analysis. researchgate.net Therefore, significant advancements in analytical techniques are imperative for accurately determining the levels of each isomer and understanding their specific biological roles and metabolic fates.
Future research will likely prioritize the development and refinement of isomer-specific separation and detection methods, particularly those based on chromatography coupled with mass spectrometry. Techniques such as high-performance liquid chromatography (HPLC) integrated with detectors like evaporative light scattering detection (ELSD) or mass spectrometry (MS) are invaluable tools for separating and identifying various lipid species within a complex mixture. nih.gov Continued efforts are needed to enhance the resolution and sensitivity of these techniques to enable the accurate detection and quantification of distearin isomers, even when present at low concentrations in biological matrices such as tissues, blood plasma, or cellular extracts.
The use of internal standards, especially isotopically labeled distearin analogs, is crucial for ensuring the accuracy and reliability of quantitative measurements in complex biological samples. nih.govnih.govmedchemexpress.comtargetmol.comglpbio.com Future research could focus on synthesizing and applying a broader range of these labeled standards to further improve the precision and robustness of analytical methods for distearin isomers. nih.govnih.gov
Deeper Elucidation of Distearin's Diverse Biological Signaling Roles and Pathophysiological Implications
While diglycerides are broadly recognized for their involvement in cellular signaling pathways, the precise biological functions of distearin isomers are not yet fully understood and represent a key area for future research. Diglycerides can act as signaling molecules, notably by activating protein kinase C (PKC). researchgate.net However, studies have indicated that diglycerides containing two saturated fatty acids, such as dipalmitin (B8236172) and distearin, are less potent activators of PKC compared to those containing unsaturated fatty acids. researchgate.net
Future studies should aim to clarify the specific signaling pathways and cellular processes that are influenced by 1,2- and this compound. This could involve detailed investigations into how these isomers interact with specific enzymes, receptors, or other components within cells. Research into their potential roles in modulating cell membrane structure and function, as well as their involvement in the dynamics of intracellular lipid droplets, is also of significant interest. physiology.org
Furthermore, a critical area of future research involves exploring the implications of altered distearin levels or metabolism in the context of various diseases. While some research has examined the broader effects of dietary stearic acid on human health and mitochondrial function, the direct contributions of distearin itself to specific disease states require more focused investigation. nih.gov Understanding how distearin metabolism might be disrupted in conditions such as metabolic syndromes, cardiovascular diseases, or cancers could potentially reveal new therapeutic targets. physiology.orgrsc.org
Exploration of Distearin-Based Functional Materials for Sustainable Technologies
The inherent physical properties of distearin and other lipids rich in stearoyl groups make them attractive candidates for the development of novel functional materials. Their characteristic melting and crystallization behaviors are particularly relevant for applications such as phase-change materials used in thermal energy storage systems. researchgate.net
Future research is expected to explore the integration of distearin into various material formulations to create sustainable technologies. This could include utilizing distearin in the development of solid lipid nanoparticles (SLNs) or other lipid-based nanocarriers designed for drug delivery. rsc.org In these applications, distearin's solid state at physiological temperatures could be advantageous for encapsulating therapeutic agents and controlling their release. The unique properties of distearin could also be leveraged in applications within the cosmetics industry, food science (for instance, as an additive to improve the quality of cocoa butter or prevent blooming in chocolate), and other sectors that require specific lipid crystallization and melting characteristics. researchgate.netresearchgate.netnih.gov
Another important direction involves investigating the compatibility of distearin with other lipids and polymers to engineer novel functional materials with precisely controlled properties. researchgate.net The development of sustainable and environmentally conscious methods for manufacturing these materials is also a crucial aspect of future research in this area. nih.govtechscience.com
Comprehensive Assessment of Environmental Impact and Biodegradation Kinetics in Various Ecosystems
With the potential for increased production and application of distearin, a thorough evaluation of its environmental impact and how it undergoes biodegradation in various ecosystems is essential. Understanding the behavior and fate of distearin in different environmental compartments, such as soil, water bodies, and wastewater treatment systems, is crucial for assessing its persistence and potential ecological effects.
Future research should focus on identifying the specific biodegradation pathways and determining the kinetics of degradation for both 1,2- and this compound under a range of environmental conditions. This includes studying the influence of factors like temperature, the composition of microbial communities, and oxygen availability on the rate and extent of distearin breakdown. Both controlled laboratory experiments and field studies will be valuable in providing data on how distearin behaves in real-world environmental settings.
Furthermore, assessing the potential toxicity of distearin and the products of its degradation to aquatic and terrestrial organisms is a vital step in conducting a comprehensive environmental risk assessment. This research will play a key role in supporting the sustainable production and utilization of distearin across various industrial and technological applications.
Q & A
Q. Reproducibility checklist :
- Document reagent sources (e.g., Sigma-Aldrich stearic acid ≥99% purity) and equipment models (e.g., Bruker NMR for structural validation).
- Report reaction conditions (temperature, solvent ratios) in triplicate to confirm consistency .
- Include purity validation data (e.g., HPLC retention times, melting point ranges) in supplementary materials .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing distearin, and how should conflicting data be resolved?
Answer:
Primary techniques :
Q. Resolving contradictions :
- Cross-validate with multiple techniques (e.g., NMR + FTIR + elemental analysis).
- Replicate experiments under controlled conditions to rule out instrumental variability .
Advanced: How can researchers design experiments to resolve discrepancies in reported melting points of distearin across literature?
Answer:
Melting point variations (e.g., 65–75°C) may arise from polymorphic forms or impurities. A systematic approach includes:
Sample preparation :
- Synthesize distearin using standardized protocols .
- Recrystallize from solvents like ethanol or acetone to isolate pure polymorphs .
Analytical methods :
- Differential scanning calorimetry (DSC) to detect phase transitions.
- X-ray diffraction (XRD) to identify crystalline structures .
Data normalization :
Example workflow : 
Advanced: What statistical frameworks are appropriate for analyzing dose-response relationships in distearin’s biological interactions (e.g., membrane permeability studies)?
Answer:
For dose-response studies:
- Non-linear regression models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values .
- Error analysis : Report confidence intervals (95% CI) and p-values (α = 0.05) for replicates (n ≥ 3).
- Software tools : Use GraphPad Prism or R packages (e.g.,
drc) for robust curve fitting .
Case study :
A 2024 study on distearin’s lipid bilayer interactions used ANOVA to compare permeability across concentrations (p < 0.01), with Tukey’s post hoc test to identify significant pairwise differences .
Advanced: How should researchers address contradictions in distearin’s solubility data across solvents (e.g., polar vs. non-polar)?
Answer:
Contradictions often stem from solvent purity, temperature, or measurement techniques. Mitigation strategies:
Standardize solvent grades : Use HPLC-grade solvents and degas before experiments .
Control variables : Measure solubility at fixed temperatures (e.g., 25°C ± 0.5°C) using a thermostated bath.
Validation : Compare gravimetric analysis (mass dissolved) vs. spectrophotometric methods (UV absorbance) .
Q. Example data :
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| Hexane | 12.3 ± 0.5 | Gravimetric |
| Ethanol | 4.1 ± 0.2 | UV-Vis (λ = 210 nm) |
Basic: What are the best practices for documenting synthetic procedures and analytical data to ensure distearin research meets peer-review standards?
Answer:
Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):
- Experimental section :
- Specify reagent purities, equipment models, and synthesis yields .
- For known compounds, cite literature NMR/FTIR spectra; for new derivatives, provide full characterization .
- Data reporting :
- Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
